![molecular formula C11H23NO B13307767 1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13307767.png)
1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, an amino group attached to the cyclohexyl ring, and a propanol moiety. It is used primarily in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol can be synthesized through a multi-step process involving the following key steps:
Formation of 3,5-Dimethylcyclohexylamine: This intermediate is prepared by the hydrogenation of 3,5-dimethylcyclohexanone in the presence of ammonia and a suitable catalyst.
Alkylation Reaction: The 3,5-dimethylcyclohexylamine is then reacted with 2-chloropropanol under basic conditions to form this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the same synthetic routes mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions: 1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-[(3,5-dimethylcyclohexyl)amino]propan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of 1-[(3,5-dimethylcyclohexyl)amino]propan-2-halides or esters.
科学的研究の応用
1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the cyclohexyl ring.
3,5-Dimethylcyclohexanol: A cyclohexanol derivative with similar ring structure but without the amino group.
Uniqueness: 1-[(3,5-Dimethylcyclohexyl)amino]propan-2-ol is unique due to the combination of its cyclohexyl ring, amino group, and propanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
1-[(3,5-dimethylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-9(2)6-11(5-8)12-7-10(3)13/h8-13H,4-7H2,1-3H3 |
InChIキー |
KUFMFMAXQXXPQA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)NCC(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



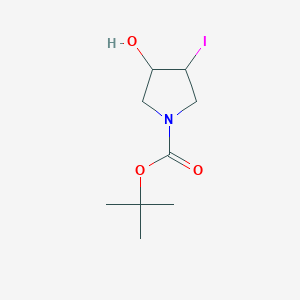
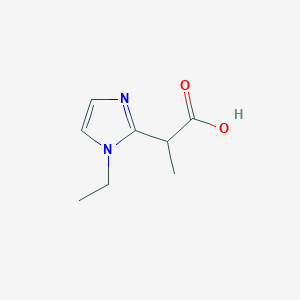
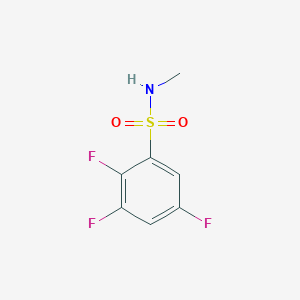
![4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine](/img/structure/B13307716.png)
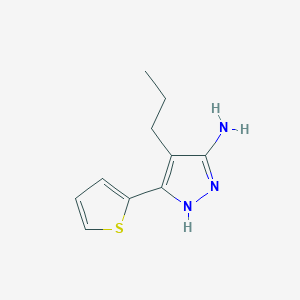
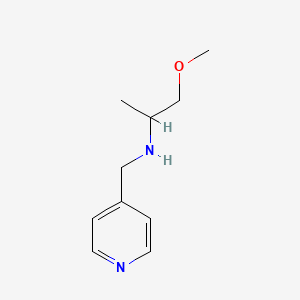
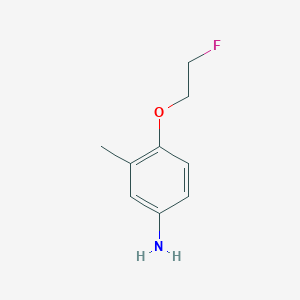
![N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)
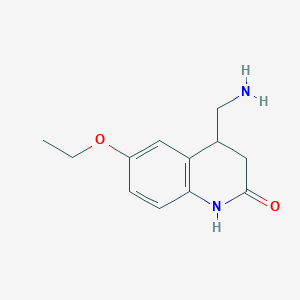
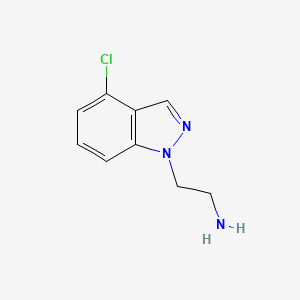
![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
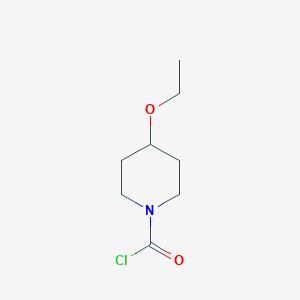
![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
